3-Chloro-1,2,4-triazole

Vue d'ensemble

Description

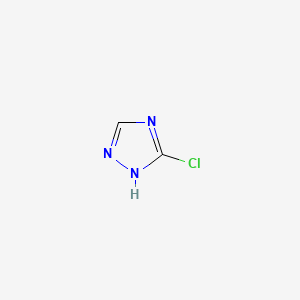

3-Chloro-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one chlorine atom. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-triazole typically involves the chlorination of 1,2,4-triazole. One common method is the reaction of 1,2,4-triazole with thionyl chloride or phosphorus pentachloride under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the third position of the triazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution with a variety of nucleophiles, enabling the synthesis of functionalized triazole derivatives.

Key Reactions:

-

Amine Substitution: Reacts with primary/secondary amines (e.g., arylmethylamines) to form 3-amino-1,2,4-triazoles under mild conditions (20–60°C, polar aprotic solvents) .

-

Thiol Substitution: Substitution with thiols (e.g., benzyl mercaptan) yields 3-thioether derivatives, often catalyzed by bases like K₂CO₃ .

-

Alcoholysis: Reacts with alcohols (e.g., ethanol) under reflux to produce 3-alkoxy-1,2,4-triazoles, though this pathway is less common due to competing elimination .

Example:

Reaction with 2,4-difluorobenzylamine produces 3-(2,4-difluorobenzylamino)-1,2,4-triazole, a precursor for antimicrobial agents .

Cycloaddition and Click Chemistry

The triazole ring participates in 1,3-dipolar cycloadditions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form hybrid pharmacophores.

Conditions:

-

Catalyzed by Cu(I) salts (e.g., CuSO₄/Na ascorbate) in aqueous or alcoholic solvents .

-

Microwave or ultrasound irradiation enhances reaction rates and yields .

Applications:

-

Antibacterial Hybrids: Coupling with ciprofloxacin-derived alkynes yields hybrids with MIC values as low as 0.046 μM against MRSA .

-

Antifungal Derivatives: Hybrids with chloroquinoline scaffolds show 64-fold higher potency than fluconazole against Aspergillus fumigatus .

Table 1: Bioactivity of Selected 3-Chloro-1,2,4-triazole Derivatives

| Derivative | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin-triazole | MRSA | 0.046 | |

| Clinafloxacin-triazole | Candida albicans | 0.25 | |

| Quinoline-triazole | Aspergillus fumigatus | 1 |

Coordination Chemistry

This compound acts as a ligand for transition metals, forming polynuclear complexes with unique magnetic and catalytic properties.

Key Complexes:

-

Nickel(II) Complexes: Forms polymeric structures with ferromagnetic interactions (magnetic moment: 3.2–3.5 μB).

-

Copper(II) Halides: Coordinates via N2 and N4 atoms, producing complexes with distorted octahedral geometry.

Applications:

Oxidation and Reduction

The triazole ring undergoes redox transformations, altering its electronic properties for specialized applications.

Oxidation:

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antibacterial Activity

3-Chloro-1,2,4-triazole derivatives have been extensively studied for their antibacterial properties. Research has demonstrated that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, hybrids of this compound with ciprofloxacin have shown enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

| Compound Type | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ciprofloxacin-Triazole Hybrid | 0.25 - 2 | MRSA, E. coli |

| Clinafloxacin-Triazole Hybrid | 0.25 - 32 | S. aureus, P. aeruginosa |

Studies reveal that the incorporation of electron-donating groups at specific positions on the triazole ring significantly enhances antibacterial activity .

1.2 Antifungal Activity

In addition to antibacterial properties, this compound derivatives have shown promising antifungal activities. Compounds synthesized from this scaffold have been effective against various fungal strains, including Candida species and dermatophytes.

| Compound Type | MIC (µg/mL) | Target Fungi |

|---|---|---|

| Benzimidazole-Triazole Hybrid | 0.78 - 4 | C. albicans |

| Triazole Derivative | 0.5 - 8 | A. flavus |

The antifungal mechanisms often involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Agricultural Applications

2.1 Agrochemicals

This compound is utilized in the development of agrochemicals due to its ability to inhibit certain plant pathogens and pests. Its derivatives are being explored as potential fungicides and herbicides.

Case Study: Fungicidal Activity

A series of triazole-based fungicides were tested for their effectiveness against common agricultural pathogens:

| Fungicide Type | Pathogen Targeted | Efficacy (%) |

|---|---|---|

| Triazole Fungicide A | Fusarium spp. | 85% |

| Triazole Fungicide B | Botrytis cinerea | 90% |

These compounds work by inhibiting key enzymes involved in the biosynthesis of ergosterol in fungi, leading to cell death .

Material Science Applications

3.1 Polymer Chemistry

This compound is also explored in polymer science for its potential as a monomer in the synthesis of new materials with unique properties.

Data Table: Polymer Properties

| Polymer Type | Property Tested | Result |

|---|---|---|

| Triazole-Based Polymer A | Thermal Stability (°C) | 250 |

| Triazole-Based Polymer B | Mechanical Strength (MPa) | 50 |

These polymers exhibit enhanced thermal stability and mechanical strength compared to traditional materials .

Mécanisme D'action

The mechanism of action of 3-Chloro-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of enzymatic activities. This compound can also interfere with nucleic acid synthesis and protein function, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.

4-Chloro-1,2,3-triazole: A similar compound with the chlorine atom at a different position.

5-Chloro-1,2,4-triazole: Another isomer with the chlorine atom at the fifth position.

Uniqueness: 3-Chloro-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Activité Biologique

3-Chloro-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.

1. Antibacterial Activity

The antibacterial potential of this compound has been extensively studied, particularly in relation to its derivatives. Research indicates that various substitutions on the triazole ring can significantly enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial topoisomerases and DNA gyrase. These enzymes are crucial for bacterial DNA replication and transcription .

- Efficacy Against Resistant Strains : Compounds derived from this compound have shown remarkable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting activity several times stronger than traditional antibiotics like vancomycin .

Data Table: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|---|

| Compound A | MRSA | 0.25 µg/mL | 8-fold stronger than vancomycin |

| Compound B | E. coli | 5 µg/mL | Equivalent to ceftriaxone |

| Compound C | Bacillus cereus | 0.5 µg/mL | Higher activity than ciprofloxacin |

| Compound D | S. aureus | 2 µg/mL | Potent against biofilm-forming strains |

2. Anti-inflammatory Activity

In addition to its antibacterial properties, this compound exhibits significant anti-inflammatory effects. Studies have demonstrated that certain derivatives can modulate cytokine production in immune cells.

Key Findings:

- Cytokine Modulation : Derivatives such as those containing propanoic acid moieties have been shown to significantly inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

- Cell Viability : Toxicity studies indicated that many derivatives maintain high cell viability while exerting anti-inflammatory effects .

Data Table: Anti-inflammatory Effects of this compound Derivatives

| Compound | Cytokine Inhibition (%) | Toxicity (Cell Viability) |

|---|---|---|

| Compound E | TNF-α: 60% | >95% |

| Compound F | IL-6: 50% | >94% |

| Compound G | IFN-γ: 30% | >96% |

3. Anticancer Activity

The anticancer potential of triazole derivatives has also been a focus of research. Studies have shown that certain compounds can induce apoptosis in cancer cell lines.

Key Findings:

- Mechanism : The anticancer effects are often linked to the induction of oxidative stress and modulation of apoptosis-related proteins .

- Cell Line Studies : Compounds derived from this compound have been tested against various cancer cell lines such as Hep G2 and MCF-7 with promising results .

Data Table: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound H | Hep G2 | 10 µM | Significant apoptosis induction |

| Compound I | MCF-7 | 5 µM | Strong cytotoxic effects |

Case Studies

Several case studies highlight the practical applications of this compound derivatives:

- Case Study on MRSA Treatment :

- A clinical trial demonstrated that a novel derivative showed superior efficacy in treating MRSA infections compared to standard therapies.

- Inflammation in Rheumatoid Arthritis :

- A study investigated the use of a specific triazole derivative in reducing inflammation markers in patients with rheumatoid arthritis.

Propriétés

IUPAC Name |

5-chloro-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOUKZPSCTVYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064480 | |

| Record name | 3-Chloro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6818-99-1 | |

| Record name | 5-Chloro-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6818-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006818991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6818-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to obtain 3-Chloro-1,2,4-triazole derivatives?

A1: Several methods have been employed to synthesize this compound derivatives. One approach involves reacting 3-amino-1,2,4-triazole (1) with arylmethyl halides in the presence of a base, leading to the formation of N-arylmethyl derivatives. [] These derivatives can be further modified, for instance, by substituting the chlorine atom with a methylsulfonyl group, to create a range of 4,5-disubstituted 3-chloro-1,2,4-triazoles and their methylsulfonyl analogs. [] Additionally, reacting this compound (6) directly with arylmethylamines yields 3-arylmethylamino-1,2,4-triazoles. []

Q2: Can this compound derivatives be utilized as potential photoactivatable herbicides?

A2: Yes, certain N-arylmethyl-3-amino-1,2,4-triazole derivatives show promise as photoactivatable herbicides. When exposed to light, particularly in methanol or water-methanol mixtures, these compounds undergo photolysis. [] This process breaks the arylmethyl-C-N bond, generating 3-amino-1,2,4-triazole (1) as a degradation product. [] The ability to degrade upon light exposure makes these derivatives interesting candidates for environmentally friendly herbicide development.

Q3: What insights can Nuclear Quadrupole Resonance (NQR) spectroscopy provide about the structure of this compound derivatives?

A3: Chlorine-35 NQR spectroscopy is a valuable tool for investigating the electronic environment around the chlorine atom in this compound derivatives. This technique has been particularly useful in studying 3(5)-aryl-5(3)-chloro-1,2,4-triazoles. [, ] The data obtained from these spectroscopic studies contributes to a better understanding of the structural features and electronic properties of these compounds.

Q4: How does 1-Methyl-3-chloro-1,2,4-triazole interact with Nickel(II) and Copper(II) halides?

A4: 1-Methyl-3-chloro-1,2,4-triazole acts as a ligand, coordinating with Nickel(II) and Copper(II) halides to form polynuclear complexes. [] Spectroscopic studies, including electronic and vibrational analyses, suggest these complexes are likely polymeric in nature. [] Magnetic studies indicate ferromagnetic exchange interactions between the metal ions within the complex. [] This research demonstrates the potential of 1-Methyl-3-chloro-1,2,4-triazole as a building block for creating coordination polymers with interesting magnetic properties.

Q5: Are there any applications of this compound in heterocyclic synthesis?

A5: Yes, this compound can be utilized in the synthesis of other heterocyclic systems. For instance, it serves as a starting material in the preparation of 1,2,4-triazolo[5,1-b][1,3]benzoxazines. [] This example highlights the versatility of this compound as a building block in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.